molecular formula C11H16ClN B1485043 1-Phenylpent-4-en-1-amine hydrochloride CAS No. 882855-08-5

1-Phenylpent-4-en-1-amine hydrochloride

Cat. No.: B1485043
CAS No.: 882855-08-5
M. Wt: 197.7 g/mol
InChI Key: DEVGMASOUDBEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylpent-4-en-1-amine hydrochloride is the hydrochloride salt of the primary amine 1-phenylpent-4-en-1-amine (CAS 109925-99-7). The free base has the molecular formula C₁₁H₁₅N (molecular weight: 161.25 g/mol) and features a phenyl group attached to a pent-4-en-1-amine backbone . The hydrochloride form (C₁₁H₁₅N·HCl) is expected to have improved solubility in polar solvents due to ionic interactions.

Properties

CAS No.

882855-08-5

Molecular Formula

C11H16ClN

Molecular Weight

197.7 g/mol

IUPAC Name

1-phenylpent-4-en-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-2-3-9-11(12)10-7-5-4-6-8-10;/h2,4-8,11H,1,3,9,12H2;1H

InChI Key

DEVGMASOUDBEJF-UHFFFAOYSA-N

SMILES

C=CCCC(C1=CC=CC=C1)N.Cl

Canonical SMILES

C=CCCC(C1=CC=CC=C1)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

Phenylalkylamine Derivatives

  • 2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D, 1b)

    • Structure : Phenethylamine backbone with methoxy and methyl substituents on the aromatic ring.
    • Key Differences : Contains methoxy groups (electron-donating) and lacks an alkene, altering electronic properties and reactivity.
    • Applications : Investigated as a serotonin receptor agonist in neuropharmacology studies .
  • 1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride Structure: Branched alkyl chain with a fluorophenyl group and a tertiary amine. Key Differences: Fluorine substitution enhances metabolic stability and lipophilicity compared to the unsubstituted phenyl group in the target compound. Applications: Potential psychostimulant or antidepressant analog due to structural similarity to known psychoactive amines .

Cathinone Derivatives

  • 4-Dimethylamino-N-benzylcathinone Hydrochloride Structure: Cathinone backbone (β-keto amphetamine) with dimethylamino and benzyl groups. Applications: Used as a reference standard in forensic analysis of synthetic cathinones .

Pharmaceutical Hydrochlorides

  • Memantine Hydrochloride
    • Structure : Adamantane-derived primary amine with a bulky, polycyclic framework.
    • Key Differences : Rigid structure confers NMDA receptor antagonism, unlike the flexible alkyl chain in 1-phenylpent-4-en-1-amine.
    • Applications : Clinically used for Alzheimer’s disease .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications References
This compound C₁₁H₁₅N·HCl 197.70 (calculated) Primary amine, terminal alkene, phenyl Organic synthesis, research
2C-D Hydrochloride C₁₁H₁₆ClNO₂ 245.71 Methoxy-substituted phenethylamine Serotonin receptor studies
1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl C₁₀H₁₅ClFN 215.68 Fluorophenyl, tertiary amine Psychoactive compound research
4-Dimethylamino-N-benzylcathinone HCl C₁₈H₂₂N₂O·2HCl 355.3 β-keto group, benzyl substitution Forensic reference standard
Memantine Hydrochloride C₁₂H₂₁N·HCl 215.76 Adamantane backbone, primary amine Alzheimer’s treatment

Key Notes

  • Synthesis : 1-Phenylpent-4-en-1-amine and its analogs are synthesized via catalytic hydroamination or alkylation reactions, as described in rare-earth-metal-catalyzed kinetic resolution studies .
  • Safety : While specific data for the target compound are lacking, similar hydrochlorides (e.g., benzylamine derivatives) require precautions against skin/eye irritation and proper ventilation .
  • Applications : The compound’s alkene moiety may enable further functionalization (e.g., hydrogenation, epoxidation) for drug discovery or material science.

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